C86H97Cl3N10O26

Description

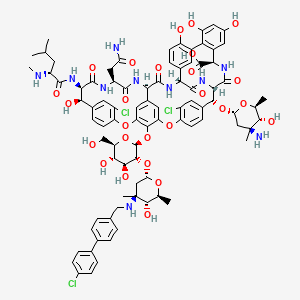

Structure

2D Structure

Properties

Molecular Formula |

C86H97Cl3N10O26 |

|---|---|

Molecular Weight |

1793.1 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66+,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 |

InChI Key |

VHFGEBVPHAGQPI-MYYQHNLBSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |

Synonyms |

LY 333328 LY-333328 LY333328 Orbactiv oritavancin |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis of Oritavancin

Detailed Structural Features of Oritavancin (B1663774) (C86H97Cl3N10O26)

Oritavancin is a large and complex molecule characterized by a heptapeptide (B1575542) core, glycosidic linkages to saccharide components, and a distinctive lipophilic side chain. nih.govdrugbank.com Its structure has been elucidated through various analytical techniques, revealing key features that contribute to its mechanism of action. europa.eu

Glycosidic Linkages and Saccharide Components

The saccharide components of Oritavancin include:

4-epi-vancosamine: This monosaccharide is attached to an amino acid residue in ring 6 of the heptapeptide core. oup.comnih.gov

A disaccharide unit: This unit is linked to the heptapeptide and is the point of attachment for the crucial 4'-chlorobiphenylmethyl group. nih.govdrugbank.com

Interactive Table: Saccharide Components of Oritavancin

| Saccharide Component | Type | Point of Attachment |

|---|---|---|

| 4-epi-vancosamine | Monosaccharide | Ring 6 of the heptapeptide core |

| Disaccharide unit | Disaccharide | Heptapeptide core |

Peptide Aglycone Framework and Amino Acid Residues

The core of Oritavancin is a heptapeptide aglycone, a structure common to glycopeptide antibiotics. oup.comnih.gov This framework consists of seven amino acid residues, with at least five of these bearing aromatic side chains. oup.com The sequence and cross-linking of these amino acids create a rigid, basket-like structure that is essential for binding to its bacterial target, the D-alanyl-D-alanine termini of peptidoglycan precursors. nih.govmdpi.com The removal of the N-terminal N-methylleucyl residue from the aglycone core has been shown to destroy the D-Ala-D-Ala binding pocket. nih.gov

Lipophilic Side Chain: The 4'-Chlorobiphenylmethyl Group

A defining feature of Oritavancin is its lipophilic side chain, the 4'-chlorobiphenylmethyl group. wikipedia.orgkoreamed.org This hydrophobic substituent is attached to the disaccharide sugar. nih.govdrugbank.com This side chain allows for anchoring in and subsequent disruption of the bacterial cell membrane, a mechanism not shared with vancomycin (B549263). oup.comkoreamed.org The presence of this group is also responsible for the prolonged half-life of Oritavancin. koreamed.org

Stereochemical Assignments and Conformational Analysis

The stereochemistry of Oritavancin is complex, with numerous chiral centers within its peptide and saccharide components. The specific three-dimensional arrangement of these centers is critical for its biological activity. Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding the molecule's interactions. nobelprize.orgnumberanalytics.com Vibrational Optical Activity (VOA) techniques have been used to study the conformation of the rigid cyclic parts of the glycopeptide and its aromatic rings. acs.org The conformation of Oritavancin's molecular scaffold is not significantly different from that of vancomycin. acs.org

Spectroscopic and Diffraction Techniques for Structural Characterization

A variety of advanced analytical techniques are employed to elucidate the complex structure of Oritavancin.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of Oritavancin in solution. muni.czresearchgate.net Techniques such as 1H and 13C NMR, along with two-dimensional experiments like HSQC, provide information on the connectivity of atoms and the spatial relationships between them. researchgate.net Solid-state NMR has also been instrumental in studying the interactions of Oritavancin with bacterial cell walls. nih.govnih.gov For instance, solid-state NMR has shown that oritavancin inhibits both transglycosylation and transpeptidation, in contrast to vancomycin which primarily affects transglycosylation. nih.gov Rotational-echo double-resonance (REDOR) NMR has been used to characterize the binding sites of oritavancin in whole bacterial cells. nih.gov

Interactive Table: NMR Techniques in Oritavancin Analysis

| NMR Technique | Information Obtained |

|---|---|

| 1H and 13C NMR | Connectivity of atoms |

| HSQC | Spatial relationships between atoms |

| Solid-State NMR | Interaction with bacterial cell walls, inhibition of transglycosylation and transpeptidation |

| REDOR NMR | Characterization of binding sites in whole cells |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of complex molecules like Oritavancin, providing precise mass measurement to validate its molecular formula and offering insights into its structural components through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-HRMS) is instrumental in this regard. nih.gov

The molecular formula of Oritavancin has been confirmed as this compound, corresponding to a molecular weight of approximately 1793.1 g/mol . nih.govpharmaffiliates.com This is validated through techniques that can measure the mass of the molecule with high accuracy. researchgate.net

Fragmentation analysis, particularly through tandem mass spectrometry (MS/MS), provides a "fingerprint" of the molecule by breaking it down into smaller, charged fragments. A study on the degradation of Oritavancin identified several degradation products (DPs) and elucidated their fragmentation pathways. This not only helps in understanding the stability of the molecule but also confirms the connectivity of its structural components. nih.gov For instance, specific m/z values are associated with characteristic fragments of the Oritavancin structure.

In one study, the fragmentation of Oritavancin and its degradation products was analyzed using LC-HRMS. The intact mass and the fragmentation patterns of the degradation products were used to postulate their structures. nih.gov For example, specific degradation products were identified with distinct mass-to-charge ratios (m/z), as detailed in the table below.

| Degradation Product (DP) | Observed m/z |

|---|---|

| DP-2, 7, 12 | 724.7219 |

| DP-6, 11, 13 | 796.2672 |

| DP-3, 10 | 643.6953 |

| DP-1 | 725.4293 |

| DP-4 | 905.2965 |

| DP-8 | 863.2896 |

| DP-10 | 904.2890 |

Data derived from a study on the chemical degradation of Oritavancin, where various degradation products were identified and characterized using LC-HRMS and MS/MS. nih.gov

X-ray Crystallography for Three-Dimensional Structure Determination (if available)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org However, a critical prerequisite for this method is the ability of the compound to form well-ordered crystals. nih.gov

In the case of Oritavancin, regulatory documents from the European Medicines Agency (EMA) explicitly state that the compound exhibits poor crystallinity and cannot be obtained in a crystalline form. europa.eu Consequently, X-ray crystallography has not been used to determine its three-dimensional structure. The lack of crystallinity means that polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has not been observed for Oritavancin diphosphate. europa.eu

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis

The stereochemistry of Oritavancin is a defining feature of its molecular architecture and is intrinsically linked to its biological activity. The molecule possesses a remarkable 22 asymmetric carbons and three additional chiral elements arising from the restricted rotation of the biphenyl (B1667301) moiety and the two diphenyl ether moieties. europa.eufda.gov This high degree of chirality necessitates advanced analytical techniques for its characterization.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are highly sensitive to the chiral nature of molecules and are used to investigate their three-dimensional structure in solution. acs.orgacs.org

A study employing vibrational circular dichroism (VCD) and Raman optical activity (ROA), both forms of vibrational optical activity (VOA), has provided significant insights into the conformational behavior of Oritavancin in solution. acs.org The VCD spectra of Oritavancin were compared to those of related glycopeptides like vancomycin. The study found that the VCD spectra of Oritavancin and vancomycin are similar, suggesting that the conformation of the rigid cyclic core is comparable in both molecules. acs.org

The table below summarizes key findings from the VCD analysis of Oritavancin compared to vancomycin.

| Spectral Region | VCD Spectral Features of Oritavancin and Vancomycin |

|---|---|

| Below 1200 cm⁻¹ | VCD intensity is close to zero. |

| Above 1200 cm⁻¹ | A positive band is observed. |

| Following the positive band | A relatively strong negative VCD intensity is present. |

This data is based on a comparative study of the vibrational circular dichroism spectra of Oritavancin and Vancomycin in DMSO-d6. acs.org

The stereochemical integrity of Oritavancin is critical, and any loss of this integrity at its numerous chiral centers would be detected through high-performance liquid chromatography (HPLC) analysis. europa.eu Stress studies have shown no impurities resulting from racemization, confirming the stereochemical stability of the molecule. europa.eu

While specific Optical Rotatory Dispersion (ORD) data for Oritavancin is not extensively detailed in the reviewed literature, the principles of ORD are fundamental to understanding the molecule's chirality. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scispace.com The complex chiral nature of Oritavancin, with its multiple stereocenters, would be expected to produce a complex ORD spectrum, providing a unique signature for the molecule's specific three-dimensional conformation in solution.

Synthetic Methodologies and Derivatization Strategies for Oritavancin and Its Analogs

Semisynthesis of Oritavancin (B1663774) from Precursor Glycopeptides

Oritavancin is derived from the natural product chloroeremomycin (B1668801) (also known as A82846B), a glycopeptide antibiotic produced by Kibdelosporangium aridum and Amycolatopsis orientalis through microbial fermentation. researchgate.netresearchgate.netnih.gov Chloroeremomycin itself is structurally similar to vancomycin (B549263) but differs by the presence of an additional 4-epi-vancosamine monosaccharide unit attached to the amino acid residue at ring 6, and the substitution of the existing vancosamine (B1196374) at position 4 by 4-epi-vancosamine. researchgate.netdrugbank.comoup.com

The semisynthesis of oritavancin primarily involves the attachment of a 4′-chlorobiphenylmethyl group to the disaccharide moiety of chloroeremomycin. researchgate.netnih.govoup.com This modification is crucial for oritavancin's enhanced activity against vancomycin-resistant strains. researchgate.netoup.comoup.com

The core chemical transformation in the semisynthesis of oritavancin involves an N-alkylation reaction. Specifically, the 4′-chlorobiphenylmethyl group is appended to the disaccharide sugar of chloroeremomycin. researchgate.netnih.govoup.com This lipophilic side chain significantly alters the compound's properties, contributing to its unique mechanism of action. oup.comoup.comucl.ac.be

Oritavancin's mechanism of action is multifaceted, distinguishing it from earlier glycopeptides like vancomycin. It involves:

Inhibition of transglycosylation: Similar to vancomycin, oritavancin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in bacterial cell wall synthesis, thereby inhibiting the transglycosylation step. drugbank.comoup.comasm.org

Inhibition of transpeptidation: Oritavancin also inhibits the transpeptidation step, a mechanism not observed with vancomycin. This occurs through binding to a secondary site, such as the pentaglycyl (Gly5) or Asp/Asn crossbridge segment in peptidoglycan, particularly in S. aureus and Enterococcus faecium. nih.govdrugbank.comoup.comnih.gov

Cell membrane disruption: The hydrophobic 4′-chlorobiphenylmethyl side chain allows oritavancin to interact with and disrupt the bacterial cell membrane. This interaction leads to depolarization, permeabilization, and rapid, concentration-dependent cell death. researchgate.netdrugbank.comoup.comnih.gov This membrane anchoring effect is further facilitated by the compound's ability to form dimers. oup.comoup.com

The structural modifications, particularly the addition of the hydrophobic side chain, augment dimerization and facilitate membrane anchoring, conferring clinically significant activity against vancomycin-resistant enterococci (VRE). oup.comoup.com

Blocking competitive pathways: Genetic engineering approaches have been used to delete putative competitive metabolic pathways in the producing strains (Amycolatopsis orientalis), leading to an increased production of A82846B. nih.gov

These combinatorial strategies have led to substantial improvements in A82846B production. For instance, studies have reported increasing A82846B production from 92 mg/L to 174 mg/L by blocking competitive pathways, and further to 226 mg/L by overexpressing regulators, and up to 332 mg/L by overexpressing glycosyl-synthesis genes. Scale-up production in fermenters has achieved yields as high as 725 mg/L without generating homologous impurities. nih.gov

The following table summarizes some reported advancements in A82846B production optimization:

| Strategy Applied | Initial Yield (mg/L) | Improved Yield (mg/L) | Reference |

| Blocking competitive pathways | 92 | 174 | nih.gov |

| Overexpressing regulator (StrR) | 174 | 226 | nih.gov |

| Overexpressing glycosyl-synthesis gene (evaE) | 226 | 332 | nih.gov |

| Fermentation optimization (15L fermenter) | - | 725 | nih.gov |

Design and Synthesis of Oritavancin Derivatives and Probes

The development of oritavancin derivatives and probes aims to further enhance antibacterial activity, overcome resistance mechanisms, and facilitate functional studies. nih.govresearchgate.net

The lipophilic 4′-chlorobiphenylmethyl side chain of oritavancin is a key determinant of its enhanced activity, particularly its ability to anchor to the bacterial cell membrane and disrupt its integrity. oup.comoup.comucl.ac.be Modifications to this side chain have been explored to optimize properties such as half-life and activity against resistant strains. rsc.org The presence of this lipophilic tail also confers a high protein binding capacity, which prolongs the compound's half-life in the organism. ucl.ac.be

The synthetic routes for modifying the lipophilic side chain typically involve chemical reactions at the site of attachment on the disaccharide moiety of the glycopeptide core. These modifications can lead to derivatives with altered membrane interaction properties, affecting their bactericidal efficacy. oup.com

Derivatization of the saccharide and peptide moieties of glycopeptides is a common strategy to explore structure-activity relationships (SAR) and develop new analogs. researchgate.netufmg.bracs.org

Saccharide Modifications: Oritavancin contains a disaccharide unit that includes 4-epi-vancosamine. researchgate.netdrugbank.comoup.com Modifications to these sugar residues can influence binding affinity, solubility, and interactions with bacterial targets. For instance, the introduction of saccharide units in peptides can lead to increased absorption, resistance against enzymatic degradation, and modulated helicity and polarity. ufmg.br

Peptide Moiety Modifications: The heptapeptide (B1575542) core is fundamental to glycopeptide activity, primarily through its binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. drugbank.comoup.com Chemical modifications to amino acid residues within this core or at the C-terminus have been investigated. For example, functionalization and derivatization of the vancomycin C-terminus through hydrazide have been reported as a facile strategy to introduce extra structures that promote antibacterial activity, including the conjugation of lipophilic structures or peptides. researchgate.net Such modifications can overcome vancomycin resistance by altering binding affinity or introducing new mechanisms of action. researchgate.netacs.org

Both solid-phase and solution-phase synthetic approaches are employed in the design and synthesis of oritavancin analogs and other complex peptides. openaccessjournals.commdpi.comscispace.com

Solid-Phase Peptide Synthesis (SPPS): SPPS is widely used for peptide synthesis due to its efficiency in sequential amino acid addition and ease of purification. openaccessjournals.com It involves attaching the first amino acid to a solid support (e.g., resin beads) and then sequentially adding protected amino acids. This method is particularly suitable for producing longer and more complex peptides and can be automated. openaccessjournals.commdpi.com For glycopeptides, SPPS can be used to assemble the peptide backbone, which can then be further glycosylated or derivatized. nih.gov

Solution-Phase Synthesis: This traditional method involves stepwise addition of amino acids in solution, requiring purification after each step. While potentially more challenging for longer sequences, it can be suitable for shorter peptides or specific chemical transformations where solid-phase conditions are not ideal. openaccessjournals.commdpi.com Hybrid solid-solution phase strategies are also utilized to combine the advantages of both methods, for example, by preparing certain fragments in solution before assembly on a solid support. nih.gov

The choice between solid-phase and solution-phase synthesis often depends on the complexity of the target analog, desired purity, and scale of production. mdpi.com Advances in these techniques have enabled the efficient production of peptides with high purity and yield, facilitating the study of their structure, function, and therapeutic potential. openaccessjournals.com

Molecular and Cellular Mechanism of Action of Oritavancin

Multimodal Mechanism of Action: Inhibition of Cell Wall Synthesis and Membrane Disruption

Oritavancin's bactericidal effects are attributed to at least three distinct mechanisms: the inhibition of transglycosylation, the inhibition of transpeptidation, and the disruption of bacterial cell membrane integrity. oup.comdrugbank.com This multifaceted approach allows for rapid, concentration-dependent killing of susceptible pathogens. oup.comnih.gov

A primary mechanism of action for Oritavancin (B1663774), shared with other glycopeptide antibiotics, is the inhibition of the transglycosylation step in peptidoglycan biosynthesis. oup.comnih.govdrugbank.com This process is crucial for the formation of the bacterial cell wall. Oritavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the peptidoglycan precursor molecule. oup.comnih.gov This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of the glycan chains and thus halting cell wall construction. nih.gov The presence of a hydrophobic 4′-chlorobiphenylmethyl side chain on the Oritavancin molecule enhances its binding affinity for lipid II. oup.com

Distinct from first-generation glycopeptides like vancomycin (B549263), Oritavancin also inhibits the transpeptidation stage of cell wall synthesis. oup.comdrugbank.com This is achieved through a secondary binding interaction with the pentaglycyl bridging segments of the peptidoglycan in organisms like Staphylococcus aureus. oup.comdrugbank.comnih.gov This secondary binding site compensates for the reduced affinity to altered D-Ala-D-Lac precursors found in vancomycin-resistant strains, contributing to Oritavancin's activity against these challenging pathogens. nih.gov By interfering with transpeptidation, Oritavancin prevents the cross-linking of peptide side chains, which is essential for the structural integrity and rigidity of the cell wall. drugbank.com

A key feature distinguishing Oritavancin is its ability to directly interact with and disrupt the bacterial cell membrane. oup.comnbinno.compatsnap.com This action is primarily attributed to its lipophilic 4′-chlorobiphenylmethyl side chain, which can anchor the molecule to the cytoplasmic membrane. nih.govnih.gov This interaction leads to depolarization of the membrane potential, increased membrane permeability, and ultimately, a loss of cellular integrity, resulting in rapid cell death. oup.comnih.gov This membrane-disrupting activity is concentration-dependent and contributes to the rapid bactericidal effect of Oritavancin, even against non-dividing, stationary-phase bacteria. nih.govnih.gov

Some studies suggest that Oritavancin may possess additional mechanisms of action, including the inhibition of bacterial RNA synthesis. nih.govnih.gov While the primary modes of action are related to the cell wall and membrane, this potential to interfere with nucleic acid synthesis could contribute to its potent and rapid bactericidal activity. nih.govnih.gov This aspect of its mechanism is an area of ongoing investigation.

Molecular Interactions with Bacterial Targets

The efficacy of Oritavancin is rooted in its specific and high-affinity interactions with its bacterial targets. These interactions have been characterized through various biochemical and biophysical studies.

Ligand-receptor binding studies, particularly those employing surface plasmon resonance (SPR), have provided quantitative insights into the binding affinity of Oritavancin for its primary targets. These studies have demonstrated that Oritavancin binds with significantly higher affinity than vancomycin to both vancomycin-susceptible (D-Ala-D-Ala) and vancomycin-resistant (D-Ala-D-Lac) peptidoglycan precursors. acs.orgnih.gov

A notable SPR study quantified the dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction. The results highlighted that Oritavancin's affinity for the resistant D-Ala-D-Lac peptide is approximately three orders of magnitude greater than that of vancomycin. acs.org This enhanced affinity for the modified precursor is a key molecular basis for its activity against vancomycin-resistant strains. acs.orgnih.gov

| Compound | Target Peptide | Dissociation Constant (KD) |

|---|---|---|

| Oritavancin | Nα-Ac-Lys-D-Ala-D-Lac | 1.62 x 10-6 M |

| Vancomycin | Nα-Ac-Lys-D-Ala-D-Lac | ~1 x 10-3 M |

Structural Biology Approaches of Oritavancin-Target Complexes

The primary mechanism of action for Oritavancin, like other glycopeptide antibiotics, involves the inhibition of bacterial cell wall synthesis. oup.comnih.gov It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. oup.comnih.gov This binding physically obstructs the transglycosylation step, a crucial process for the polymerization of the peptidoglycan backbone. oup.comnih.gov

Structural modifications to the Oritavancin molecule, particularly the addition of a hydrophobic 4′-chlorobiphenylmethyl side chain, confer an enhanced and distinct binding capability compared to its predecessor, vancomycin. nih.govoup.com While direct crystallographic or Cryo-EM structures of Oritavancin in complex with its primary target, Lipid II, are not extensively detailed in the public domain, studies using techniques like solid-state NMR have provided significant insights. These studies reveal that the hydrophobic side chain facilitates the formation of drug dimers and allows the molecule to anchor to the bacterial cytoplasmic membrane. nih.govnih.gov This membrane anchoring is a critical feature, positioning the antibiotic for effective interaction with its targets.

Furthermore, Oritavancin exhibits a secondary binding capability that contributes to its activity against vancomycin-resistant organisms. It can also bind to the pentaglycyl bridging segments in the peptidoglycan of certain bacteria, such as the pentaglycine (B1581309) bridge in S. aureus. oup.comnih.gov This alternative binding site allows it to inhibit transpeptidation, the cross-linking step in cell wall synthesis, even when the primary D-Ala-D-Ala target is altered to D-Ala-D-Lactate in resistant strains. oup.comnih.gov

Key Binding Interactions of Oritavancin:

| Target Site | Mechanism of Inhibition | Consequence for Bacteria |

| D-alanyl-D-alanine (D-Ala-D-Ala) termini | Binds to the stem peptide of peptidoglycan precursors, sterically hindering the transglycosylase enzyme. oup.comnih.gov | Inhibition of peptidoglycan chain polymerization. drugbank.com |

| Pentaglycyl bridge | Binds to the peptide cross-linking segments of the cell wall. oup.comnih.gov | Inhibition of peptidoglycan cross-linking (transpeptidation). oup.com |

| Bacterial Cytoplasmic Membrane | The 4′-chlorobiphenylmethyl side chain anchors the molecule to the membrane. nih.govnih.gov | Facilitates dimerization and enhances interaction with cell wall precursors. nih.gov |

Biophysical Characterization of Membrane Interaction and Disruption

A defining characteristic of Oritavancin's potent bactericidal effect is its ability to directly interact with and disrupt the bacterial cell membrane. nih.govwikipedia.org This action is largely attributed to the lipophilic 4′-chlorobiphenylmethyl group. oup.comnih.gov

Biophysical studies have demonstrated that Oritavancin causes rapid, concentration-dependent depolarization of the bacterial membrane. nih.govnih.gov This disruption of the membrane potential is a key factor in its rapid killing of bacteria, including non-dividing, stationary-phase cells and those within biofilms. nih.govasm.org

Fluorescent probe assays have been instrumental in characterizing these membrane effects. For instance, studies using the fluorescent probe 3,3′-dipropylthiadicarbocyanine iodide [DiSC3(5)] have shown that Oritavancin, but not vancomycin, leads to a significant loss of membrane integrity. oup.com This indicates a collapse of the transmembrane potential.

Furthermore, Oritavancin has been shown to increase membrane permeability. oup.comnih.gov Experiments measuring the release of intracellular components, such as the fluorescent dye calcein from liposomes, confirm that Oritavancin can permeabilize lipid bilayers. nih.govnih.gov The extent of this permeabilization is dependent on the lipid composition of the membrane. nih.govnih.gov Atomic Force Microscopy (AFM) studies have visualized the physical disruption caused by Oritavancin on supported lipid bilayers, revealing the formation of holes, erosion of bilayer edges, and a decrease in thickness. nih.govucl.ac.be

This membrane disruption is a direct consequence of the 4′-chlorobiphenylmethyl group and is responsible for the rapid bactericidal activity that distinguishes Oritavancin from other glycopeptides like vancomycin. nih.gov The correlation between membrane depolarization and cell death has been quantified, solidifying the importance of this mechanism. nih.govresearchgate.net

Summary of Oritavancin's Effects on Bacterial Membranes:

| Biophysical Effect | Experimental Evidence | Reference |

| Membrane Depolarization | Use of fluorescent probes like DiSC3(5) to measure changes in membrane potential. | oup.comnih.gov |

| Increased Permeability | Calcein release assays from liposomes; uptake of dyes like propidium iodide. | asm.orgnih.govnih.gov |

| Physical Disruption | Atomic Force Microscopy (AFM) showing remodeling of lipid domains, holes, and erosion. | nih.govuclouvain.be |

Mechanisms of Bacterial Resistance to Oritavancin and Strategies for Overcoming Them

Intrinsic and Acquired Resistance Mechanisms

Bacteria employ diverse strategies to resist antimicrobial agents. For Oritavancin (B1663774), these mechanisms primarily involve modifications to its target sites and, to a lesser extent, other adaptive responses.

Resistance to glycopeptide antibiotics like vancomycin (B549263) often arises from modifications in the peptidoglycan precursors, specifically the replacement of the D-Ala-D-Ala terminus with D-Ala-D-Lac or D-Ala-D-Ser, which reduces the binding affinity of the antibiotic dsmz.de. The VanA and VanB phenotypes in Enterococcus faecium and Enterococcus faecalis are well-known examples of this mechanism dsmz.denih.govnih.gov.

A notable feature of Oritavancin is its potent in vitro activity against both VanA and VanB phenotypes of vancomycin-resistant Enterococci (VRE) nih.govnih.govnih.govnih.govnih.govnih.gov. This distinguishes Oritavancin from other lipoglycopeptides such as dalbavancin (B606935) and telavancin (B1682011), which typically show activity against VanB but not VanA phenotypes nih.gov. While Oritavancin's minimum inhibitory concentrations (MICs) are observed to be higher (16- to 32-fold) for VanA-harboring E. faecalis compared to susceptible strains, Oritavancin has been shown to inhibit all tested VanA strains at concentrations of ≤0.5 μg/ml nih.gov. Surveillance studies have generally indicated a lack of cross-resistance between Oritavancin and vancomycin, daptomycin (B549167), linezolid (B1675486), or rifampicin (B610482) in clinical isolates nih.gov. However, laboratory selection for resistance to vancomycin or daptomycin has, in some instances, led to reduced susceptibility to Oritavancin in Staphylococcus aureus strains nih.gov.

Table 1: Oritavancin Activity Against Vancomycin-Resistant Enterococci (VRE) Phenotypes

| Phenotype | Vancomycin Susceptibility | Teicoplanin Susceptibility | Oritavancin Activity | Reference |

| VanA | Non-susceptible (MIC ≥8 μg/mL) nih.gov | Non-susceptible (MIC ≥16 μg/mL) nih.gov | Potent in vitro activity nih.govnih.govnih.govnih.govnih.govnih.gov | nih.govnih.govnih.govnih.govnih.govnih.gov |

| VanB | Non-susceptible (MIC ≥8 μg/mL) nih.gov | Susceptible (MIC ≤2 μg/mL) nih.gov | Potent in vitro activity nih.govnih.govnih.govnih.govnih.govnih.gov | nih.govnih.govnih.govnih.govnih.govnih.gov |

Efflux pumps are bacterial membrane proteins that actively expel antimicrobial agents from the cell, contributing to intrinsic and acquired multidrug resistance nih.govnih.govnih.govacdb.plus. While efflux pumps are a well-established mechanism of resistance for various antibiotic classes, including fluoroquinolones, macrolides, and some beta-lactams nih.govnih.govnih.gov, current detailed research specifically linking efflux pump mechanisms as a primary cause of Oritavancin resistance is not extensively documented. The unique membrane-disrupting action of Oritavancin may circumvent some efflux-mediated resistance pathways that rely on the drug entering the cytoplasm to exert its effect.

Biofilms are structured communities of bacteria encased in an extracellular polymeric substance, which can significantly reduce antibiotic susceptibility due to factors such as slow growth, altered metabolism, and reduced drug penetration nih.govnih.govontosight.ainih.gov.

Oritavancin has demonstrated activity against both planktonic (free-floating) and biofilm states of Staphylococcus aureus (including methicillin-susceptible S. aureus [MSSA], methicillin-resistant S. aureus [MRSA], and vancomycin-resistant S. aureus [VRSA]) and Enterococci (vancomycin-susceptible Enterococci [VSE] and VRE) nih.govnih.govnih.govnih.govontosight.ainih.gov. Studies have shown that Oritavancin exhibits concentration-dependent bactericidal activity against stationary-phase and biofilm cultures nih.govontosight.ai. Importantly, the minimal biofilm eradication concentrations (MBECs) for Oritavancin against S. aureus biofilms were found to be within one doubling dilution of their respective planktonic MICs, highlighting its potent activity even within these protective structures nih.govnih.govontosight.ainih.gov. For instance, Oritavancin was able to sterilize S. aureus biofilms after a 1-hour exposure at an MBEC of 4 μg/ml nih.gov. However, some in vitro models, such as those simulating catheter-related infections, have presented conflicting data regarding Oritavancin's effect on S. aureus biofilm viability, with one study showing no effect compared to telavancin and dalbavancin nih.gov. This suggests that the specific conditions and characteristics of the biofilm model may influence observed outcomes.

Investigating Resistance Development in In Vitro Models

In vitro models are crucial tools for understanding the potential for antibiotic resistance to emerge and for identifying the underlying genetic mechanisms.

Laboratory studies employing single-step and multi-step resistance selection assays aim to mimic the evolutionary pressures that can lead to reduced antimicrobial susceptibility. While it has been challenging to select for high-level Oritavancin resistance in the laboratory, in vitro studies have demonstrated that a decrease in susceptibility to Oritavancin can be observed nih.govsensus.org. For example, serial passaging of enterococci isolates over 20 days resulted in stably elevated Oritavancin MICs, with increases up to 32-fold nih.gov.

A more recent study utilizing an in vitro pharmacodynamic model simulated average post-distributional pharmacokinetic exposures of Oritavancin against five S. aureus strains, including four MRSA strains, over 28 days. This model observed the regrowth of less-susceptible subpopulations as early as 5 days, with MICs eventually increasing above the susceptibility breakpoint (>0.125 mg/L) in four out of five strains nih.govnih.gov. This indicates that even with its robust multi-modal action, the development of reduced susceptibility in vitro is possible under specific selective pressures.

Genetic and genomic analyses are indispensable for identifying the specific mutations or genetic alterations that confer reduced susceptibility to antibiotics. In the aforementioned in vitro pharmacodynamic model study, Oritavancin-selected resistance in S. aureus was primarily associated with mutations in the purR gene nih.govnih.gov. A total of 13 unique variants of purR were identified among four out of five resistant S. aureus strains nih.govnih.gov. This finding suggests a potential role for purine (B94841) metabolism in the development of Oritavancin resistance in S. aureus. The study also noted that mutations in walK were less frequently associated with Oritavancin resistance compared to dalbavancin-selected resistance under similar conditions nih.govnih.gov. Genomic analysis, often performed at specialized facilities such as the Canadian Center for Computational Genomics, plays a critical role in elucidating these complex resistance mechanisms uni.lu.

In Vitro Activity and Spectrum of Action of Oritavancin

Bactericidal Activity Against Gram-Positive Organisms

Oritavancin (B1663774) demonstrates potent bactericidal activity against a wide array of Gram-positive organisms, including those with significant resistance profiles to other antimicrobial agents asm.orgdovepress.comtandfonline.comresearchgate.netresearchgate.net. Its multifaceted mechanism of action, which includes inhibition of transpeptidation and transglycosylation in cell wall synthesis, as well as depolarization and permeabilization of the bacterial cell membrane, facilitates rapid cell death asm.orgdovepress.comtandfonline.comnih.govnih.gov. This rapid bactericidal effect is observed against exponentially growing cells and, notably, also against stationary-phase cells of susceptible Gram-positive bacteria dovepress.comoup.com.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Oritavancin exhibits substantial in vitro activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible Staphylococcus aureus (MSSA), and multidrug-resistant (MDR) strains asm.orgtandfonline.comnih.govresearchgate.netnih.govnih.govnih.gov. Surveillance programs have consistently shown low minimum inhibitory concentration (MIC) values for oritavancin against S. aureus isolates regardless of their methicillin (B1676495) susceptibility or geographical origin researchgate.netnih.govnih.govnih.gov.

Studies indicate that oritavancin maintains potent activity against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) asm.orgdovepress.comresearchgate.netnih.gov. For instance, the MIC90 for oritavancin against VISA has been reported at 1 µg/mL, and against VRSA at 0.5 µg/mL asm.org. In a 5-year international surveillance program, oritavancin had modal MIC, MIC50, and MIC90 values of 0.03, 0.03, and 0.06 µg/mL, respectively, against Staphylococcus aureus, with similar results for both methicillin-resistant and -susceptible isolates nih.gov. Oritavancin has also shown rapid bactericidal activity against MRSA, often achieving a 3-log reduction in bacterial counts within 1 to 8 hours in in vitro models researchgate.netnih.gov.

Table 1: Oritavancin In Vitro Activity Against Staphylococcus aureus (Representative MIC Data)

| Organism Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| S. aureus (Overall) | 0.03 | 0.06 | nih.gov |

| MRSA | 0.03 | 0.06 | nih.govjmilabs.com |

| MSSA | 0.03 | 0.06 | nih.gov |

| VISA | - | 1 | asm.org |

| VRSA | - | 0.5 | asm.org |

Activity Against Vancomycin-Resistant Enterococci (VRE)

Oritavancin demonstrates significant in vitro activity against vancomycin-resistant enterococci (VRE), including both VanA and VanB phenotypes, which is a notable characteristic among lipoglycopeptides asm.orgdovepress.comnih.govresearchgate.netresearchgate.netoup.comnih.gov. While VanA-type enterococci are typically resistant to both vancomycin (B549263) and teicoplanin, oritavancin retains activity against them asm.orgnih.govoup.com.

For Enterococcus faecalis and Enterococcus faecium, oritavancin MIC90s were reported as 0.06 µg/mL and 0.12 µg/mL, respectively, in one study nih.gov. Against glycopeptide-resistant enterococci, including VanA strains, MIC90s were 0.25 µg/mL for VanA E. faecium and 1 µg/mL for VanA E. faecalis asm.orgnih.gov. A longitudinal overview from the SENTRY Antimicrobial Surveillance Program (2010–2019) indicated that oritavancin inhibited all isolates of E. faecalis and E. faecium at ≤0.5 mg/L, including vancomycin-resistant isolates tandfonline.comresearchgate.netnih.gov. Oritavancin has also shown synergistic effects when combined with fosfomycin (B1673569) against VRE isolates, potentially enhancing bacterial killing and preventing biofilm formation mdpi.comnih.gov.

Table 2: Oritavancin In Vitro Activity Against Enterococci (Representative MIC Data)

| Organism Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| E. faecalis (Overall) | 0.015 | 0.03 | nih.gov |

| E. faecium (Overall) | ≤0.008 | ≤0.008 | nih.gov |

| VanA E. faecium | 0.03 | 0.06 | nih.gov |

| VanA E. faecalis | 0.25 | 0.5 | nih.gov |

| VanB E. faecalis | 0.015 | 0.015 | nih.gov |

| VanB E. faecium | ≤0.008 | ≤0.008 | nih.gov |

Activity Against Coagulase-Negative Staphylococci and Streptococci

Oritavancin demonstrates potent in vitro activity against coagulase-negative staphylococci (CoNS) and various species of streptococci asm.orgresearchgate.netnih.govresearchgate.netnih.govnih.govjmilabs.comnih.govoup.com.

For CoNS, including methicillin-resistant strains, oritavancin has shown low MIC values. In one surveillance study, CoNS from the US and Europe demonstrated equal MIC50 values for oritavancin (0.03 mg/L) researchgate.netnih.gov. Oritavancin inhibited 99.1% of all CoNS at 0.12 mg/L tandfonline.comnih.gov. Another study reported MIC50/90 values of 0.03/0.06 µg/mL for CoNS jmilabs.com.

Against streptococci, including Streptococcus pyogenes, Streptococcus agalactiae, group C, G, and F streptococci, and Streptococcus pneumoniae, oritavancin exhibits potent activity asm.orgnih.govresearchgate.netnih.govjmilabs.comnih.govoup.com. MIC90s for different streptococcal species range between 0.008 and 1 µg/mL asm.orgnih.gov. Oritavancin susceptibility rates against β-hemolytic and Viridans group streptococci isolates were 98.1% and 99.4%, respectively, in a 10-year longitudinal overview tandfonline.comresearchgate.netnih.gov.

Table 3: Oritavancin In Vitro Activity Against Coagulase-Negative Staphylococci and Streptococci (Representative MIC Data)

| Organism Group | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Coagulase-Negative Staphylococci | 0.03 | 0.06 | nih.govjmilabs.com |

| Streptococcus pyogenes | 0.12 | 0.25 | jmilabs.com |

| Streptococcus agalactiae | 0.12 | 0.12 | nih.govresearchgate.net |

| β-hemolytic streptococci (other) | - | 0.25 | nih.gov |

| Viridans group streptococci | ≤0.008 | - | nih.gov |

Activity Against Anaerobic Bacteria (e.g., Clostridioides difficile, Clostridium perfringens)

Oritavancin has demonstrated in vitro activity against certain anaerobic bacteria, including Clostridioides difficile and Clostridium perfringens, as well as Peptostreptococcus spp. dovepress.comnih.govresearchgate.neteuropa.eueuropa.euresearchgate.net. Specifically, against Clostridioides difficile, oritavancin has shown potency, with MICs ranging from 0.125 to 2 mg/L researchgate.net. Importantly, studies have indicated that oritavancin, unlike vancomycin, does not induce C. difficile spore germination or toxin production in in vitro human gut models and hamster models researchgate.netnih.gov. In these models, oritavancin exposure led to a rapid and marked decrease in total viable C. difficile and spore counts to below the limit of detection, suggesting its potential for C. difficile infection treatment by reducing bacterial counts and spore formation researchgate.netnih.gov.

Comparison of Activity with Other Glycopeptides (Vancomycin, Dalbavancin (B606935), Telavancin) in In Vitro Assays

Oritavancin, along with dalbavancin and telavancin (B1682011), belongs to the class of semisynthetic lipoglycopeptides, sharing the heptapeptide (B1575542) core common to glycopeptides like vancomycin nih.gov. While all three lipoglycopeptides show potent in vitro activity against Staphylococcus aureus and Staphylococcus epidermidis (regardless of methicillin susceptibility) and Streptococcus spp., oritavancin distinguishes itself through its activity against certain resistant phenotypes and its unique mechanisms of action nih.gov.

Oritavancin exhibits a triple mechanism of action, inhibiting cell wall synthesis, disrupting bacterial membrane integrity, and partially inhibiting RNA synthesis, which differentiates it from vancomycin and teicoplanin asm.orgdovepress.comtandfonline.comnih.gov. This multi-target approach contributes to its rapid bactericidal effect dovepress.comresearchgate.netnih.gov.

A key difference lies in their activity against VRE. While dalbavancin and telavancin show poor activity against VanA-type VRE, oritavancin retains potent activity against these strains nih.govoup.com. Oritavancin has also been shown to be active against both VISA and VRSA, whereas dalbavancin and telavancin generally display poor activity against VRSA nih.gov.

In comparative studies, oritavancin has demonstrated comparatively lower MICs than daptomycin (B549167) and vancomycin when tested against multidrug-resistant S. aureus, vancomycin-resistant enterococci, and erythromycin-resistant β-hemolytic streptococci nih.govresearchgate.net.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Profiling

Comparative MIC and MBC profiling highlights oritavancin's potent and often rapid bactericidal activity.

Table 4: Comparative In Vitro MIC90 (µg/mL) of Oritavancin and Other Glycopeptides Against Key Gram-Positive Pathogens

| Organism | Oritavancin | Vancomycin | Dalbavancin | Telavancin | Reference |

| MRSA | 0.06-0.12 | 1-2 | 0.06 | 0.06 | nih.govresearchgate.net |

| MSSA | 0.06 | 1 | 0.06 | 0.06 | nih.govresearchgate.net |

| VanA E. faecium | 0.06 | >16 | >16 | >16 | nih.govoup.com |

| VanA E. faecalis | 0.5-1 | >16 | >16 | >16 | asm.orgnih.govoup.com |

| VanB E. faecium | ≤0.008 | 8 | 0.06 | 0.06 | oup.comnih.gov |

| VanB E. faecalis | 0.015 | 8 | 0.06 | 0.06 | oup.comnih.gov |

| S. pyogenes | 0.25 | 0.5 | 0.03 | 0.06 | jmilabs.com |

| CoNS | 0.06 | 1 | 0.03 | 0.06 | jmilabs.com |

Note: Data are representative and may vary slightly across different studies due to variations in isolate collections and testing methodologies.

Time-kill studies further illustrate the differences in bactericidal kinetics. Oritavancin has consistently demonstrated rapid, concentration-dependent killing against susceptible Gram-positive pathogens, including MRSA and VRSA, often achieving significant bacterial reduction within 1 to 8 hours researchgate.netoup.comnih.gov. In contrast, vancomycin may require significantly longer (e.g., 8-24 hours) to achieve a similar effect researchgate.netoup.com. For S. aureus, oritavancin exhibited the most rapid bactericidal activity among tested agents, including other lipoglycopeptides, daptomycin, linezolid (B1675486), and vancomycin nih.gov. It maintained similar kill curves even at high inoculum densities, unlike some other agents whose killing activity was reduced or slowed nih.gov. Against E. faecium, oritavancin showed significantly greater activity than vancomycin for the first 8 hours across different growth phases oup.com.

Time-Kill Curve Analysis and Rate of Bactericidal Activity

Oritavancin exhibits rapid, concentration-dependent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), vancomycin-susceptible enterococci (VSE), and vancomycin-resistant enterococci (VRE) wikipedia.orgdovepress.comoup.comnih.govnih.govoup.comkimyrsa.com. This rapid killing profile distinguishes it from other glycopeptides like vancomycin and teicoplanin, which typically exhibit bacteriostatic or slower bactericidal activity dovepress.comoup.comnih.govnih.govkimyrsa.com.

Time-kill studies have demonstrated that oritavancin achieves significant bacterial reduction within a short timeframe. For MSSA, MRSA, and VRSA, bactericidal activity, defined as a ≥3 log reduction in viable cell counts relative to the starting inoculum, was observed within 1 hour at concentrations approximating its free maximum concentration (fCmax) from a 200 mg human dose oup.comnih.gov. Against exponential-phase MSSA, a 3.2-log reduction in colony-forming units (CFU) was noted within 15 minutes at 16 µg/ml, with a 2.9-log reduction at 4 µg/ml within 2 hours asm.org.

Oritavancin's bactericidal efficacy extends to challenging bacterial states. It maintains its killing activity against stationary-phase S. aureus isolates in nutrient-depleted environments, a condition under which vancomycin's activity is often attenuated due to diminished cell wall synthesis nih.govoup.comnih.govasm.org. Furthermore, at high inoculum densities (e.g., approximately 7.5 x 10^7 CFU/mL), oritavancin was uniquely capable among tested agents of demonstrating rapid bactericidal activity (within 0.25-1 hour) against both MSSA and MRSA, achieving a 3-log kill against MRSA NRS384 (USA 300) within 1 hour kimyrsa.com.

Table 1: Summary of Oritavancin's Time-Kill Activity Against Gram-Positive Bacteria

| Bacterial Strain | Oritavancin Concentration | Time to Bactericidal Activity (≥3 log kill) | Reference |

| MSSA | fCmax (200 mg dose) | Within 1 hour | oup.comnih.gov |

| MRSA | fCmax (200 mg dose) | Within 1 hour | oup.comnih.gov |

| VRSA | fCmax (200 mg dose) | Within 1 hour | oup.comnih.gov |

| VSE | fCmax (200 mg dose) | 11 to 24 hours | oup.comnih.gov |

| VISA | fCmax (800 mg dose) | 24 hours | oup.comnih.gov |

| VRE | fCmax (800 mg dose) | 10 hours | oup.comnih.gov |

| MSSA (exp-phase) | 16 µg/ml | 3.2-log reduction within 15 minutes | asm.org |

| MSSA (exp-phase) | 4 µg/ml | 2.9-log reduction within 2 hours | asm.org |

| MSSA/MRSA (high inoculum) | Physiologically relevant | 3-log kill within 0.25-1 hour | kimyrsa.com |

Post-Antibiotic Effect (PAE) Characterization

Oritavancin is characterized by a prolonged post-antibiotic effect (PAE), a phenomenon where bacterial growth remains suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC) dovepress.comnih.govoup.cominfezmed.itwho.int. This extended PAE has been consistently observed in both in vitro and in vivo studies dovepress.comnih.govinfezmed.it.

Specifically, the PAE of oritavancin has been shown to be sustained for over 72 hours nih.gov. The duration and intensity of the PAE are concentration-dependent, with studies indicating a significantly longer PAE in Enterococci compared to Staphylococci who.int. This prolonged effect contributes to oritavancin's sustained bactericidal activity, even against bacteria in the stationary phase of growth nih.gov.

Activity Against Biofilm-Producing Organisms (in vitro)

Oritavancin demonstrates significant in vitro activity against bacteria organized in biofilms, a critical aspect given the role of biofilms in persistent and difficult-to-treat infections wikipedia.orgnih.govfrontiersin.org. It shows efficacy against both planktonic (free-floating) and biofilm states of staphylococci, including those implicated in prosthetic joint infections, as well as vancomycin-susceptible and vancomycin-resistant enterococci wikipedia.org.

Studies have shown that oritavancin can sterilize biofilms of MSSA, MRSA, and VRSA. The minimal biofilm eradication concentrations (MBECs) for oritavancin against these strains ranged from 0.5 to 8 µg/ml oup.comnih.govasm.org. A notable finding is that the MBECs for oritavancin were typically within one doubling dilution of their corresponding planktonic broth MICs, underscoring its potent activity even within the complex biofilm structure nih.govasm.org. This suggests that the formation of a biofilm does not significantly diminish oritavancin's antibacterial activity frontiersin.org.

While oritavancin alone exhibits strong anti-biofilm activity, research indicates that its efficacy against S. aureus biofilms can be further enhanced through combination therapy. For instance, the combination of oritavancin with clinafloxacin (B351) has been shown to completely eradicate S. aureus biofilm bacteria in vitro, achieving this within two days of treatment mdpi.com.

Table 2: Oritavancin's Minimal Biofilm Eradication Concentrations (MBECs) Against Staphylococcus aureus Biofilms

| Bacterial Strain | MBEC Range (µg/ml) | Relationship to Planktonic MICs | Reference |

| MSSA | 0.5 - 8 | Within 1 doubling dilution | nih.govasm.org |

| MRSA | 0.5 - 8 | Within 1 doubling dilution | nih.govasm.org |

| VRSA | 0.5 - 8 | Within 1 doubling dilution | nih.govasm.org |

Computational and Theoretical Chemistry Studies of Oritavancin

Molecular Modeling and Docking Studies of Oritavancin-Target Interactions

Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred orientation of a ligand (Oritavancin) when bound to a receptor (molecular target) and to estimate the strength of the binding researchgate.netnih.gov. These methods provide a detailed understanding of the interactions at the atomic level, which is essential for drug design and optimization nih.gov.

Molecular docking studies have been instrumental in identifying potential molecular targets of Oritavancin (B1663774) in both human and microbial systems and in predicting its binding affinities researchgate.netnih.govnih.gov. For instance, a comprehensive computational study identified several human molecular targets for Oritavancin. The docking results revealed strong binding affinities with specific proteins. researchgate.netnih.govnih.gov

The highest binding affinity was observed with PI3-kinase p110-gamma subunit, followed by Acyl-CoA desaturase and Cytochrome P450 2C19. researchgate.netnih.govnih.gov

Table 1: Predicted Binding Affinities of Oritavancin with Human Molecular Targets

| Molecular Target | Binding Affinity (kcal/mol) |

| PI3-kinase p110-gamma subunit | -10.34 |

| Acyl-CoA desaturase | -10.07 |

| Cytochrome P450 2C19 | -8.384 |

These binding modes offer insights into Oritavancin's mechanism of action, confirming its high specificity and potency against Gram-positive bacteria nih.gov. Oritavancin's antibacterial activity against Gram-positive organisms stems from its ability to inhibit cell wall synthesis through multiple mechanisms. It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, inhibiting transglycosylation, and also inhibits crosslinking by binding to cell wall pentaglycyl peptide bridging segments nih.goveuropa.eunih.gov. This dual mode of action, targeting both the D-Ala-D-Ala stem terminus and the pentaglycyl bridging segment, provides a structural framework that accounts for Oritavancin's enhanced potency against vancomycin-resistant organisms nih.gov. The hydrophobic disaccharide substituent and components of the aglycon structure of Oritavancin form a secondary binding site for pentaglycyl segments in Staphylococcus aureus, compensating for reduced binding affinity to D-Ala-D-Lac stem termini in resistant strains nih.gov.

Molecular dynamics (MD) simulations computationally model the physical movements of atoms and molecules over time, providing critical insights into the stability and dynamic behavior of protein-ligand complexes nih.gov. For Oritavancin, MD simulations have been employed to assess the stability of its binding interactions with target proteins. nih.gov

In studies involving Oritavancin, MD simulations have shown the stability of its binding interaction with PI3-kinase p110-gamma subunit (P48736) and acyl-CoA desaturase (Q86SK9) nih.gov. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to evaluate the stability of the protein-ligand complex over the simulation period nih.gov. For the Oritavancin-P48736 complex, the RMSD of the protein was 9.0 Å and the ligand was 10.5 Å over a 0–100 ns simulation period, with RMSF analysis indicating maximal fluctuation at amino acid residues 1–80 on the N-terminal nih.gov.

MD simulations have also provided evidence for a secondary-binding site mediated by the disaccharide-modified hydrophobic sidechain of Oritavancin, interacting with the pentaglycyl-bridge segment of peptidoglycan osti.govresearchgate.net. This enhanced binding of Oritavancin to peptidoglycan, compared to other glycopeptides like vancomycin (B549263), is attributed to increased hydrophobic effects, electrostatic interactions, and van der Waals interactions osti.govresearchgate.net. The ranking of binding interactions derived from these simulations directly correlates with experimental minimum inhibitory concentrations, highlighting the predictive power of MD simulations in understanding Oritavancin's antimicrobial activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational approaches that establish a correlation between the structural properties of molecules and their experimentally determined biological activities sciforum.netallsubjectjournal.compensoft.net. These models are crucial for predicting the activity of new analogs and guiding the design of novel compounds with improved properties allsubjectjournal.compensoft.net.

QSAR studies involve deriving mathematical relationships that link various structural descriptors (physicochemical properties, electronic properties, topological indices) of molecules to their biological activity allsubjectjournal.compensoft.net. For Oritavancin, such studies aim to understand how specific structural features contribute to its potent antibacterial activity. By correlating structural descriptors with biological activity, researchers can identify key molecular characteristics responsible for Oritavancin's efficacy against Gram-positive bacteria, including resistant strains sciforum.net. This allows for a deeper understanding of its mechanism of action at a molecular level and provides a framework for rational drug design sciforum.net.

Pharmacophore models define the minimum necessary structural characteristics required for a molecule to bind to a specific biological target, while QSAR relationships can predict the activity of new analogs allsubjectjournal.commedsci.org. These computational tools are invaluable for designing novel Oritavancin analogs with enhanced potency or a broader spectrum of activity allsubjectjournal.compensoft.net. For instance, modifications to glycopeptide antibiotics, including Oritavancin, can lead to changes in their antimicrobial action and even new biological activities researchgate.net. The introduction of hydrophobic modifications on vancosamine (B1196374) sugars in second-generation glycopeptides like Oritavancin has been shown to overcome vancomycin resistance rsc.org. Computational studies can explore various structural modifications, such as conjugating cationic groups or siderophores, to potentially broaden the spectrum of activity to include Gram-negative strains, although achieving high potency against these remains a challenge acs.org. The molecular-level understanding derived from these models can drive the design of new vancomycin and Oritavancin analogues that optimize interactions with bacterial cell wall components nih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are advanced theoretical methods used to investigate the electronic structure and reactivity of molecules jinr.rucerist.dzarxiv.orgwebofjournals.com. These calculations provide insights into properties such as frontier molecular orbital energies (HOMO and LUMO), dipole moment, electronegativity, and global hardness, which are crucial for understanding a molecule's chemical behavior and potential interactions cerist.dz.

For Oritavancin, quantum chemical calculations can help to precisely characterize its electronic properties, providing a deeper understanding of how it interacts with its biological targets and participates in chemical reactions within the cellular environment arxiv.orgwebofjournals.com. Such calculations can determine the electronic structure and energetic properties of Oritavancin, including total energy, energy of formation, and the distribution of electron density webofjournals.com. This information can illuminate the active regions of the molecule and predict its nucleophilic and electrophilic behavior, which are critical for understanding its binding mechanisms and reactivity cerist.dz. While specific detailed research findings on Oritavancin's quantum chemical calculations were not extensively detailed in the provided search results, the general application of these methods in drug discovery and understanding molecular interactions is well-established jinr.rucerist.dzarxiv.orgwebofjournals.comoatext.com. They serve as a foundational tool for predicting and interpreting the chemical behavior of complex molecules like Oritavancin.

Analysis of Electrostatic Potential and Charge Distribution

The electrostatic potential (ESP) and charge distribution are fundamental properties that govern a molecule's interactions with its environment and other biomolecules. Electrostatic potential maps are three-dimensional representations that visualize the charge distributions of molecules, highlighting variably charged regions. High electrostatic potential typically indicates a relative absence of electrons (positive regions), while low electrostatic potential indicates an abundance of electrons (negative regions) omfcanada.ngoarxiv.org. Computational methods, such as density-functional theory (DFT) calculations and ab initio molecular dynamics simulations, are used to calculate electrostatic potential energies and atomic partial charges github.ionih.gov. These calculations involve determining the electrostatic potential around the molecule and then fitting a set of atomic partial charges that minimize the difference between the quantum mechanical ESP and a classical potential derived from these charges arxiv.orggithub.io.

For Oritavancin, molecular dynamics simulations have revealed that electrostatic interactions are significant contributors to its enhanced binding to bacterial peptidoglycan (PG) nih.govresearchgate.netosti.gov. This enhanced binding, alongside hydrophobic and van der Waals interactions, contributes to Oritavancin's potent activity against Gram-positive bacteria, including multidrug-resistant strains nih.govresearchgate.netosti.gov. While specific numerical values for the partial charges on individual atoms of Oritavancin or detailed electrostatic potential maps are not extensively detailed in the publicly available computational studies, the qualitative understanding of electrostatic contributions is critical to its mechanism. Computational studies involving molecular docking of Oritavancin with human molecular targets have also provided insights into its binding affinities, which are inherently influenced by electrostatic and charge distribution characteristics nih.govresearchgate.net.

Table 1: Oritavancin's Binding Affinities to Select Human Molecular Targets (Computational Docking)

| Molecular Target (Human) | Binding Affinity (kcal/mol) | Reference |

| PI3-kinase p110-gamma subunit | -10.34 | nih.gov |

| Acyl-CoA desaturase | -10.07 | nih.gov |

| Cytochrome P450 2C19 | -8.384 | nih.gov |

Elucidation of Reaction Pathways for Biotransformation or Degradation

Computational studies can also be employed to predict and elucidate the reaction pathways for the biotransformation or degradation of chemical compounds. This involves modeling potential metabolic reactions, identifying intermediates, and assessing the stability of the parent compound under various conditions.

In the case of Oritavancin, in vivo studies have indicated that it undergoes minimal metabolism. Incubation with human liver microsomes did not detect significant depletion of Oritavancin due to metabolism, and non-clinical studies with radiolabeled Oritavancin in several species did not point to extensive metabolism europa.eunih.gov. It is primarily excreted unchanged, with less than 1% to 5% of the dose recovered as the parent drug in feces and urine within two weeks of administration nih.govmdpi.com. This suggests a high degree of metabolic stability for the compound in biological systems.

Despite its general stability, an Edman degradation product of Oritavancin, known as desleucyl-oritavancin, has been identified. Notably, this degradation product has been shown to retain its antimicrobial potency, indicating that the core structural elements responsible for its activity are preserved even after certain degradation processes nih.govresearchgate.netosti.govnih.gov. However, detailed computational elucidation of other specific reaction pathways for Oritavancin's biotransformation or degradation, beyond the observation of minimal in vivo metabolism and the existence of desleucyl-oritavancin, is not widely reported in the available scientific literature. Computational approaches for studying degradation typically involve identifying potential cleavage sites, predicting reaction mechanisms, and characterizing degradation products using techniques like mass spectrometry in conjunction with theoretical calculations researchgate.net.

Future Research Directions and Unexplored Avenues for Oritavancin

Development of Novel Oritavancin (B1663774) Analogs with Modified Properties

The development of new Oritavancin analogs aims to improve its activity against resistant pathogens, broaden its spectrum, or enhance its pharmacokinetic properties.

Oritavancin's potent activity is linked to its ability to inhibit transglycosylation by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and to disrupt bacterial cell membranes via its lipophilic side chain. nih.govwho.intoup.comoup.comdrugbank.comnih.gov Unlike vancomycin (B549263), Oritavancin forms homodimers and can anchor to the cytoplasmic membrane, which enhances its binding affinity and activity, particularly against vancomycin-resistant enterococci (VRE) strains that produce modified D-Ala-D-Lac peptidoglycan precursors. oup.comnih.govacs.orgnih.govoup.com

Future rational design efforts can leverage these insights by:

Targeting Secondary Binding Sites: Further investigating and optimizing the interactions with secondary binding sites on lipid II, such as the pentaglycine (B1581309) (Gly5) and Asp/Asn crossbridge portions, which contribute to its enhanced activity. nih.gov

Modifying the Lipophilic Side Chain: Exploring variations in the lipophilic side chain to fine-tune membrane disruption properties, potentially enhancing bactericidal activity or improving penetration into biofilms.

Exploring Glycosylation Patterns: Investigating modifications to the disaccharide and 4-epi-vancosamine monosaccharide units, as these structural elements are crucial for Oritavancin's unique properties and its N-alkylation from chloroeremomycin (B1668801). nih.govoup.cominfezmed.itnih.gov

N-Substitution Analogues: Building upon studies of demethylvancomycin derivatives, which showed that N-arylmethylene substituents can enhance activity against Clostridioides difficile and an undecyl side chain can improve activity against vancomycin-resistant Enterococcus faecium, rational design could focus on similar N-substitutions on the Oritavancin scaffold. nih.gov

Oritavancin itself is a product of semisynthesis, derived from chloroeremomycin. nih.govwho.intwikipedia.orginfezmed.itoup.comdrugbank.comacs.orgnih.govoup.commdpi.comresearchgate.net Future research can focus on developing novel semisynthetic routes to create analogs with improved profiles. This could involve:

Enzymatic Modifications: Utilizing enzymes to introduce specific chemical changes with high selectivity and yield, potentially leading to more complex or precise modifications than traditional chemical synthesis.

Chemoenzymatic Approaches: Combining chemical synthesis with enzymatic steps to access new structural diversity, particularly at sites that are challenging to modify chemically.

Biosynthetic Pathway Engineering: While more complex, engineering the biosynthetic pathways of natural glycopeptide precursors could enable the production of novel scaffolds that can then be further modified semisynthetically into Oritavancin-like compounds. Recent advancements in semisynthetic glycopeptides highlight innovative strategies for achieving potent activity against drug-resistant Gram-positive bacteria and extending activity to Gram-negative organisms. acs.org

Investigating Oritavancin's Activity Against Emerging Resistant Pathogens (in vitro/pre-clinical)

The continuous emergence of new resistance mechanisms necessitates ongoing evaluation of Oritavancin's activity. Oritavancin has demonstrated robust in vitro activity against a wide range of Gram-positive pathogens, including difficult-to-treat strains such as MRSA, VISA, VRSA, and VRE (VanA and VanB phenotypes). nih.govwho.intwikipedia.orgoup.cominfezmed.itoup.comnih.govoup.comresearchgate.netoup.comnih.govasm.orgasm.orgresearchgate.net

Key areas for future in vitro and pre-clinical investigation include:

Novel Resistance Mechanisms: Testing Oritavancin against isolates exhibiting newly identified resistance mechanisms to other glycopeptides or last-line agents, for instance, those with altered cell wall structures or efflux pump overexpression.

Daptomycin-Nonsusceptible Strains: Given Oritavancin's distinct membrane-disrupting mechanism, further studies on its activity against daptomycin-nonsusceptible Staphylococcus aureus strains are warranted. oup.comoup.com

Biofilm Infections: Expanding research into Oritavancin's efficacy against bacterial biofilms, which are notoriously difficult to eradicate and are implicated in chronic infections like prosthetic joint infections. Oritavancin has shown activity against both planktonic and biofilm states of staphylococci and enterococci in vitro. wikipedia.org

Combination Therapies: Exploring synergistic effects of Oritavancin with other antimicrobial agents, particularly against highly resistant or polymicrobial infections. Synergy with daptomycin (B549167) against enterococci, and with gentamicin (B1671437) and linezolid (B1675486) against S. aureus (including VISA and VRSA), has been observed. infezmed.it

Emerging Gram-Positive Threats: Proactively assessing Oritavancin's activity against less common or newly recognized Gram-positive pathogens that pose a threat to public health.

The following table summarizes Oritavancin's in vitro activity (MIC90 values) against key Gram-positive pathogens:

| Pathogen | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 0.12 - 0.5 | who.intnih.govnih.govasm.org |

| Staphylococcus aureus (MSSA) | 0.12 | who.int |

| Enterococcus faecalis (VRE) | 1 | who.intnih.gov |

| Enterococcus faecium (VRE) | 0.12 - 0.25 | who.intnih.govasm.org |

| Streptococcus pneumoniae | 0.008 - 1 | nih.gov |

| Streptococcus pyogenes | 0.008 - 1 | nih.gov |

| Clostridioides difficile | Potent activity | oup.comnih.gov |

Advanced Mechanistic Studies at Sub-Cellular and Molecular Levels

While Oritavancin's dual mechanism is established, deeper understanding at the sub-cellular and molecular levels can reveal new targets or strategies for drug development. Its mechanisms include inhibition of transglycosylation, inhibition of transpeptidation (a secondary binding site distinct from vancomycin), and disruption of bacterial cell membrane integrity leading to depolarization and permeabilization. nih.govwho.intoup.comoup.comdrugbank.comnih.govoup.com

Future research directions include:

High-Resolution Structural Biology: Employing advanced techniques such as cryo-electron microscopy (cryo-EM) or single-molecule force spectroscopy to visualize the precise interactions of Oritavancin with lipid II, cell wall enzymes, and bacterial membrane components in their native cellular context. Solid-state nuclear magnetic resonance (NMR) has already provided insights into its interactions with the cell wall. oup.com

Membrane Disruption Kinetics: Detailed kinetic studies to elucidate the exact sequence of events during membrane depolarization and permeabilization, identifying critical concentration thresholds and the role of specific membrane lipids.

Impact on Bacterial Physiology: Investigating Oritavancin's broader impact on bacterial physiology beyond cell wall synthesis and membrane integrity, such as its effects on energy metabolism (e.g., ATP synthesis), protein synthesis, or DNA replication, which could contribute to its rapid bactericidal activity.

Resistance Development Prevention: Studying the molecular mechanisms by which Oritavancin inhibits the emergence of reduced susceptibility, potentially identifying pharmacodynamic targets that prevent resistance development. asm.org

Dimerization Dynamics: Further characterizing the dynamics and importance of Oritavancin's homodimerization and its interaction with the bacterial membrane, which are critical for its enhanced binding affinity and activity against resistant strains. oup.comnih.govacs.orgnih.govoup.com

Role of Oritavancin in Targeted Drug Delivery Systems (academic exploration, not clinical)

Targeted drug delivery systems aim to deliver therapeutic agents specifically to the site of infection, minimizing systemic exposure and potential off-target effects. jns.edu.afnih.govopenaccessjournals.com Although Oritavancin has a long half-life and good tissue penetration, drugbank.comnih.govresearchgate.net academic exploration into targeted delivery could offer new avenues for its application. This exploration is purely academic and not focused on clinical development.

Research avenues include:

Nanocarrier Encapsulation: Investigating the encapsulation of Oritavancin within various nanocarriers, such as liposomes, polymeric nanoparticles, or dendrimers. jns.edu.afnih.govopenaccessjournals.com This could potentially improve its accumulation in specific infection sites, such as bone tissue in osteomyelitis (where Oritavancin has shown off-label success but is not approved for this indication nih.govnih.govoup.com), or within intracellular compartments for pathogens that reside inside host cells.

Stimuli-Responsive Release: Developing delivery systems that release Oritavancin in response to specific infection-site stimuli, such as changes in pH, temperature, or the presence of bacterial enzymes, to ensure localized and controlled drug release. openaccessjournals.com

Biofilm Penetration: Designing drug delivery systems specifically engineered to penetrate and disrupt bacterial biofilms, potentially by incorporating biofilm-dispersing agents or by modifying the surface properties of the carriers.

Ligand-Mediated Targeting: Exploring the conjugation of Oritavancin or its carriers with specific ligands (e.g., antibodies, peptides) that can bind to receptors or markers expressed on bacterial cells or infected host cells, thereby increasing its selectivity and concentration at the infection site.

Environmental Impact and Degradation Pathways of Oritavancin in Aqueous and Biological Systems (academic perspective)

Understanding the environmental fate of antibiotics like Oritavancin is crucial for mitigating their ecological impact and preventing the selection of resistance in environmental microbial populations. Glycopeptide antibiotics can undergo chemical and physical degradation in aqueous solutions. dntb.gov.uaresearchgate.netnih.gov

Academic research in this area could focus on:

Comprehensive Degradation Kinetics: Conducting detailed studies on the degradation kinetics of Oritavancin under a range of environmental conditions, including varying pH levels, temperatures, light exposure (photodegradation), and oxygen availability in diverse aqueous matrices (e.g., fresh water, seawater, wastewater).

Identification and Characterization of Metabolites: Utilizing advanced analytical techniques, such as Orbitrap mass spectrometry, to identify and structurally characterize all major and minor degradation products formed under different conditions. acs.org This is critical for assessing the potential ecotoxicity and antimicrobial activity of these metabolites.

Biological Degradation Pathways: Investigating the role of microbial communities in the biodegradation of Oritavancin in various biological systems, such as wastewater treatment plants, agricultural soils, and animal waste. This includes identifying specific microbial enzymes or pathways involved in its breakdown.

Environmental Persistence and Ecotoxicity: Assessing the persistence of Oritavancin and its degradation products in different environmental compartments and evaluating their ecotoxicological effects on non-target organisms, including aquatic life, soil microorganisms, and plant systems.